molecular formula C13H8BrIO B1277914 4'-Bromo-4-iodobenzophenone CAS No. 609820-28-2

4'-Bromo-4-iodobenzophenone

Cat. No. B1277914
M. Wt: 387.01 g/mol
InChI Key: UMGWCDAZOGRUKT-UHFFFAOYSA-N
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Description

4'-Bromo-4-iodobenzophenone is a compound that can be utilized as an intermediate in the synthesis of various polycyclic aromatic hydrocarbons and other complex organic molecules. It contains both bromine and iodine atoms attached to a benzophenone backbone, which can participate in various chemical reactions due to their electrophilic nature.

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed reactions. For instance, o-bromobenzyl alcohol, which bears a resemblance to the bromine part of 4'-Bromo-4-iodobenzophenone, has been used as a novel annulating reagent in the synthesis of multisubstituted triphenylenes and phenanthrenes. This process involves a cascade reaction with o-iodobiphenyls or (Z)-β-halostyrenes, catalyzed by a palladium complex with an electron-deficient phosphine ligand .

Molecular Structure Analysis

The molecular structure of compounds similar to 4'-Bromo-4-iodobenzophenone has been studied using various techniques. For example, the crystal structure of 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol, which shares the bromophenone moiety, shows that the bromophenol ring is coplanar with the imidazo[4,5-b]pyridine moiety. This compound forms a three-dimensional structure in the crystal lattice through hydrogen bonding and π-π interactions .

Chemical Reactions Analysis

The bromine and iodine atoms in 4'-Bromo-4-iodobenzophenone make it a versatile compound for various chemical transformations. For example, a bromo-capped diruthenium(i,i) complex has been shown to generate bromine in situ for bromination reactions, which could be analogous to reactions involving 4'-Bromo-4-iodobenzophenone . Additionally, the presence of halogens in the molecule can lead to halogen bonding, which plays a significant role in the structural determination of halogenated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4'-Bromo-4-iodobenzophenone can be inferred from studies on similar brominated compounds. For instance, polymorphism has been observed in 4-bromobenzophenone, with different polymorphs exhibiting distinct physical properties such as melting points and crystal densities. These properties are influenced by weak hydrogen bonds and temperature-dependent lattice constants . Furthermore, the phosphorescence of the polymorphs of 4-bromobenzophenone has been studied, revealing differences in the damping kinetics of the phosphorescence bands at various temperatures .

Scientific Research Applications

  • Bromophenol Derivatives from Marine Algae Bromophenol derivatives, including compounds related to 4'-Bromo-4-iodobenzophenone, have been isolated from marine algae like Rhodomela confervoides and Polysiphonia urceolata. These compounds are notable for their radical scavenging activity, indicating potential antioxidant applications (Zhao et al., 2004); (Li et al., 2008).

  • Metabolic Pathways in Organisms Studies on Alcaligenes denitrificans NTB-1 have shown that this bacterium can utilize bromo- and iodo-benzophenones, indicating potential environmental and biotechnological applications in degrading halogenated aromatic compounds (van den Tweel et al., 1987).

  • Catalytic Applications 4'-Bromo-4-iodobenzophenone derivatives have been used in catalyst-free P-C coupling reactions. This highlights their role in organic synthesis, particularly in the formation of phosphinoylbenzoic acids (Jablonkai & Keglevich, 2015).

  • Dioxin Formation in Environmental Processes The compound and its derivatives have been studied in the context of high-temperature oxidation and pyrolysis processes, relevant to understanding environmental pollution and the formation of hazardous compounds like dioxins (Evans & Dellinger, 2006); (Evans & Dellinger, 2005).

  • Antioxidant Potential in Food and Pharmaceuticals Nitrogen-containing bromophenols isolated from the red alga Rhodomela confervoides, structurally related to 4'-Bromo-4-iodobenzophenone, have shown significant radical scavenging activity. This suggests potential applications as natural antioxidants in food and pharmaceutical fields (Li et al., 2012).

  • Electrochemical Behavior and Applications Studies on the electrochemistry of haloaromatics, including 4-bromobenzophenone, a related compound, have been conducted. These studies are vital for understanding the electrochemical behavior of such compounds and their potential applications in various fields (M'Halla et al., 1978).

  • Synthesis of Complex Organic Compounds The compound has been used in palladium-catalyzed intramolecular carbometalation reactions, highlighting its role in the synthesis of complex organic structures, such as nuclear hormone receptor modulators (Richey & Yu, 2009).

properties

IUPAC Name

(4-bromophenyl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrIO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGWCDAZOGRUKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400294
Record name 4'-BROMO-4-IODOBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-4-iodobenzophenone

CAS RN

609820-28-2
Record name 4'-BROMO-4-IODOBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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